N-Cyclohexyl Butylone
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Overview
Description
N-cyclohexyl Butylone (hydrochloride) is a novel stimulant and substituted cathinone. Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant. This compound is categorized as a cathinone and is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl Butylone (hydrochloride) involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl Butylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and alcohols, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-cyclohexyl Butylone (hydrochloride) is primarily used in scientific research for the following applications:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: To study the effects of substituted cathinones on biological systems.
Medicine: Research into the potential therapeutic uses and toxicological effects of substituted cathinones.
Industry: Limited use in forensic toxicology and drug testing
Mechanism of Action
The mechanism of action of N-cyclohexyl Butylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. The compound’s molecular targets include monoamine transporters, which play a key role in its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl methylone
- Butylone
- Beta-keto methylenedioxyamphetamine (or “-ylones”)
Uniqueness
N-cyclohexyl Butylone (hydrochloride) is unique due to its specific chemical structure, which includes a cyclohexyl group attached to the amino group. This structural modification results in distinct pharmacological properties compared to other substituted cathinones .
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one |
InChI |
InChI=1S/C17H23NO3/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15/h8-10,13-14,18H,2-7,11H2,1H3 |
InChI Key |
JUIRPSMGWVYMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3 |
Origin of Product |
United States |
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